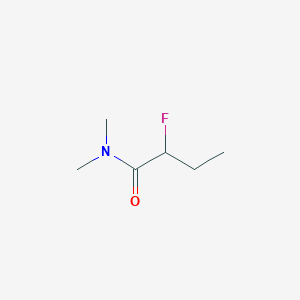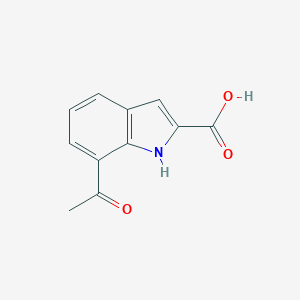
1-Methylindene
Vue d'ensemble
Description
1-Methylindene is an organic compound that belongs to the class of compounds known as indenes. It is a colorless liquid with a molecular formula of C9H10 and a molecular weight of 122.18 g/mol. This compound is a synthetic compound that is used in a variety of applications, including as a pharmaceutical, industrial, and agricultural intermediate. This compound has been studied extensively in both laboratory and clinical settings, and its biochemical and physiological effects have been well documented.
Applications De Recherche Scientifique
Ethylene Inhibition in Horticulture
1-Methylindene, specifically in its form as 1-methylcyclopropene (1-MCP), is extensively used in horticulture for its ethylene inhibition properties. It delays ripening and senescence in various fruits and vegetables, thereby maintaining their quality. This application is especially prominent in apples, where 1-MCP's commercial use has been rapidly adopted worldwide. However, its use in other products is still being explored for potential commercial benefits (Watkins, 2006).
Effects on Fruits and Vegetables
1-MCP shows varying effects across different fruits and vegetables, influencing aspects like respiration, ethylene production, and color changes. The responses to 1-MCP are species-dependent, with some showing significant positive effects in terms of delaying ripening and maintaining quality (Blankenship & Dole, 2003).
Chemical Reactions and Synthesis
In the realm of chemical reactions, this compound undergoes various processes like decomposition, isomerization, and ring expansion. These reactions are significant in the study of chemical properties and synthesis methods (Lifshitz et al., 2004). Additionally, new routes for synthesizing 1-methylindenes have been explored, such as the palladium-catalyzed tandem reactions, highlighting its versatility in synthetic chemistry (Ye, Yang, & Wu, 2010).
Polymerization and Material Science
This compound also finds applications in material science, particularly in the polymerization process. Its polymerizability has been a subject of research, contributing to the development of materials with specific properties (Ohishi et al., 2015).
Gas Distribution in Storage Systems
In storage systems, particularly for fruits, the distribution and effectiveness of 1-MCP as a gas are important. Research has been conducted to understand how 1-MCP distributes in storage bins and is absorbed by fruits, which is crucial for optimizing storage conditions and extending shelf life (Ambaw et al., 2013).
Meta-Analysis in Fruit Ripening
Meta-analyses have been conducted to systematically understand the effects of 1-MCP on the ripening of climacteric fruits. These studies provide a comprehensive overview of how different conditions and fruit species respond to 1-MCP treatment, aiding in its effective application in agriculture (Zhang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOHSLOFCWHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865464 | |
| Record name | 1-Methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 1-Methyl-1H-indene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
767-59-9, 29036-25-7 | |
| Record name | 1-Methylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLINDENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEL55RNS7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 1-methylindene?
A1: this compound is a bicyclic molecule consisting of a benzene ring fused to a cyclopentadiene ring with a methyl group attached to the cyclopentadiene ring at the 1-position.
Q2: What are the primary reactions this compound undergoes?
A2: this compound readily undergoes a 1,3-proton transfer reaction, rearranging to 3-methylindene. This reaction is often base-catalyzed and has been extensively studied using various tertiary amines as catalysts [, , , ].
Q3: How does the choice of catalyst influence the 1,3-proton transfer reaction in this compound?
A3: The basicity of the amine catalyst significantly affects the reaction rate and the primary deuterium kinetic isotope effect (KIE). For instance, DABCO, despite its intermediate basicity, exhibits a lower primary KIE compared to other amines with similar pKa values [, ].
Q4: What is the significance of studying kinetic isotope effects (KIEs) in this compound rearrangement?
A4: KIEs provide valuable insights into the reaction mechanism and the structure of the transition state. The observation of different primary KIEs for enantiomers of this compound using a chiral catalyst like dihydroquinidine provided evidence for enantioselective interactions in the transition state []. Analysis of primary and secondary deuterium KIEs suggests a late transition state, resembling the ion-pair intermediate proposed for the proton abstraction step [].
Q5: How does solvent choice impact the 1,3-proton transfer reaction of this compound?
A5: Solvent polarity plays a role in reaction kinetics and enantioselectivity. Studies using dihydroquinidine as a catalyst revealed a significant solvent dependence on enantioselectivity. For instance, the reaction exhibited higher enantioselectivity in less polar solvents compared to more polar ones [].
Q6: Can the 1,3-proton transfer in this compound be enantioselective?
A6: Yes, using chiral tertiary amines like dihydroquinidine as catalysts leads to substrate enantioselectivity (kinetic resolution) during the 1,3-proton transfer, favoring the reaction of one enantiomer over the other [, ].
Q7: How do substituents on the aromatic ring affect the reactivity of this compound?
A7: Electron-withdrawing groups, such as nitro groups, at the 5- or 7-positions enhance the acidity of the 1-methyl protons, leading to faster reaction rates compared to unsubstituted this compound [].
Q8: How does the steric bulk of substituents influence the reactivity of this compound?
A8: Increased steric bulk at the 1-position influences the stereochemistry of addition reactions. For example, hydroboration of 1-substituted indenes with diborane shows a preference for attack from the less hindered side as the substituent size increases [].
Q9: What are some other reactions that this compound can undergo?
A9: this compound can participate in various reactions, including:
- Ozonolysis: This reaction forms ozonides, with the exo/endo ratio influenced by solvent, temperature, and substituent effects []. The stereochemistry of the carbonyl oxide intermediate also plays a crucial role in ozonide formation [].
- Cycloaddition: this compound reacts with dimethyl acetylenedicarboxylate to yield 1:1 adducts [].
- Ring Expansion: Methodologies have been developed to synthesize 3-substituted 1-methylnaphthalenes from 1-methylindenes via ring expansion reactions [, ].
Q10: How is computational chemistry used to study this compound?
A10: Theoretical studies employing computational methods have investigated the proton transfer reactions in this compound in various solvents []. These studies contribute to understanding the reaction mechanism, solvent effects, and the influence of different catalysts.
Q11: What is the significance of this compound in combustion chemistry?
A11: this compound has been identified as a product in the combustion of n-butylbenzene, a component of diesel fuel []. This finding highlights the relevance of this compound and its chemistry in understanding the complex processes involved in fuel combustion.
Q12: Are there any applications of this compound in organic synthesis?
A12: While not as widely used as some other building blocks, this compound serves as a starting material in specific synthetic transformations. For instance, it can be used to prepare derivatives of 1-hydroxymethylindane-2-carboxylic acid [] and undergoes methylation reactions to produce various methylated indene derivatives [].
Q13: What analytical techniques are used to study this compound?
A13: Various analytical methods are employed to characterize and quantify this compound, including:
- Gas Chromatography (GC): Commonly used to separate and analyze mixtures containing this compound, especially in combustion studies [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is used to study reaction mechanisms and stereochemistry [].
- Mass Spectrometry (MS): Used to identify and quantify this compound and its derivatives in complex mixtures, such as those generated in combustion experiments or photoionization studies [, ].
- Photoionization Mass Spectrometry: Used to determine appearance energies of this compound and related compounds, providing insights into their thermochemistry and fragmentation pathways [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
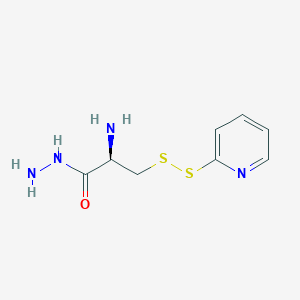
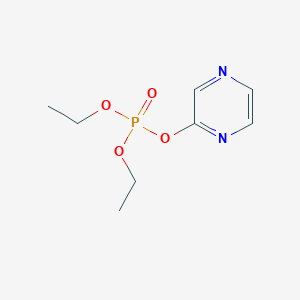

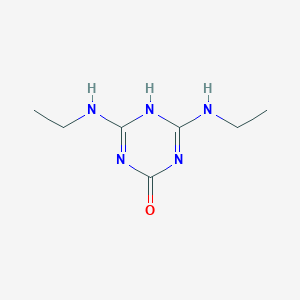
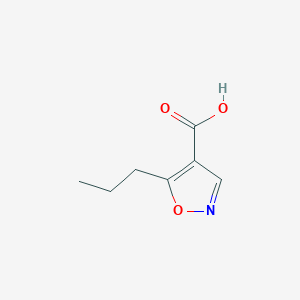
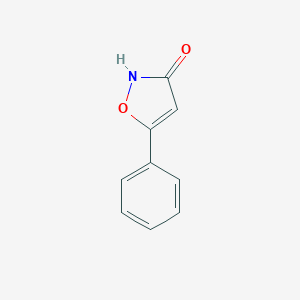
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
